molecular formula C13H11BrO5 B13941328 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13941328
M. Wt: 327.13 g/mol
InChI Key: LJFLFXIJRPLPDZ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5,6-dimethoxy- is a complex organic compound with the molecular formula C13H11BrO5. This compound is known for its unique structure, which includes a naphthalene ring substituted with bromine, hydroxyl, and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5,6-dimethoxy- typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce the bromine atom.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5,6-dimethoxy- is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5,6-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the bromine, hydroxyl, and methoxy groups, making it less reactive.

    8-Bromo-2-naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.

    4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid: Lacks the bromine atom, altering its chemical properties.

Uniqueness

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5,6-dimethoxy- is unique due to the combination of bromine, hydroxyl, and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H11BrO5

Molecular Weight

327.13 g/mol

IUPAC Name

8-bromo-4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H11BrO5/c1-18-10-5-8(14)7-3-6(13(16)17)4-9(15)11(7)12(10)19-2/h3-5,15H,1-2H3,(H,16,17)

InChI Key

LJFLFXIJRPLPDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=C(C=C(C2=C1OC)O)C(=O)O)Br

Origin of Product

United States

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